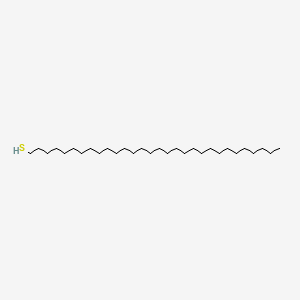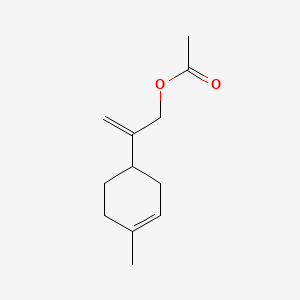![molecular formula C22H24N2O3S B13812030 ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)
ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a cyano group. This compound falls under the category of α,β-unsaturated carboxylic esters, known for their conjugated double bonds and ester functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides or substituted nitriles.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate
- Ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate
Uniqueness
The presence of the methoxy group in this compound distinguishes it from other similar compounds. This functional group can influence the compound’s electronic properties and reactivity, making it unique in its applications and interactions .
Propiedades
Fórmula molecular |
C22H24N2O3S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate |
InChI |
InChI=1S/C22H24N2O3S/c1-4-24-19-10-9-17(26-3)13-20(19)28-21(24)12-15-7-6-8-16(11-15)18(14-23)22(25)27-5-2/h9-13H,4-8H2,1-3H3/b18-16-,21-12- |
Clave InChI |
UNCNFZXPLQAZQS-HFHFKWKOSA-N |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)OC)S/C1=C\C3=C/C(=C(/C#N)\C(=O)OCC)/CCC3 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)OC)SC1=CC3=CC(=C(C#N)C(=O)OCC)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


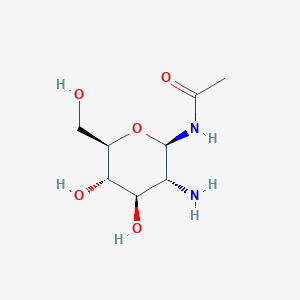
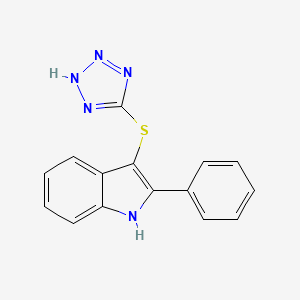

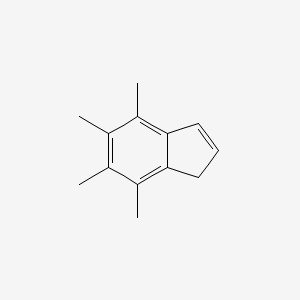

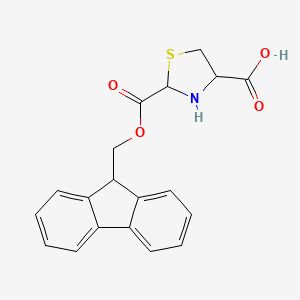
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
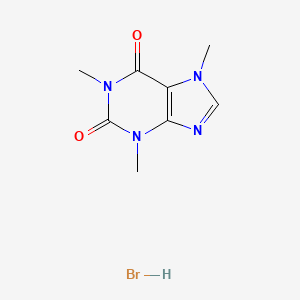
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)
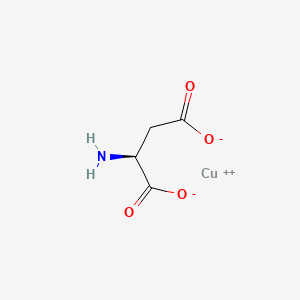
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
